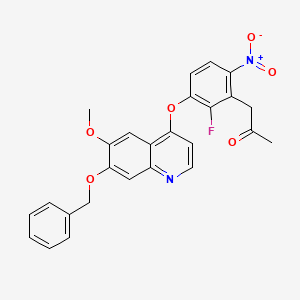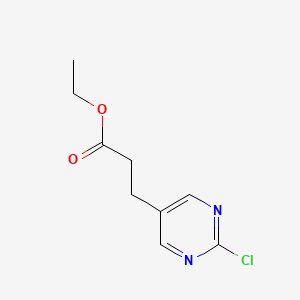![molecular formula C13H8BrFO2 B14031658 4-Bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14031658.png)
4-Bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-fluoro-[1,1’-biphenyl]-3-carboxylic acid is an organic compound with the molecular formula C13H8BrFO2 It is a derivative of biphenyl, characterized by the presence of bromine and fluorine atoms on the aromatic rings, along with a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-[1,1’-biphenyl]-3-carboxylic acid typically involves multi-step reactions. One common method includes the bromination and fluorination of biphenyl derivatives. For instance, starting with 4-bromo-2-fluorobiphenyl, the carboxylation can be achieved through a series of reactions involving organometallic intermediates .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by carboxylation under controlled conditions. The use of catalysts and specific reaction conditions ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-2-fluoro-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other functional groups under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include substituted biphenyl derivatives, alcohols, and higher oxidation state compounds .
Applications De Recherche Scientifique
4-Bromo-2-fluoro-[1,1’-biphenyl]-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of non-steroidal anti-inflammatory drugs and other pharmaceuticals.
Mécanisme D'action
The mechanism by which 4-Bromo-2-fluoro-[1,1’-biphenyl]-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to participate in various biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity to target molecules .
Comparaison Avec Des Composés Similaires
- 4-Bromo-2-fluorobiphenyl
- 2-Bromo-4-fluorobenzoic acid
- 4-Bromo-2,5-difluorobenzoic acid
Comparison: Compared to its analogs, 4-Bromo-2-fluoro-[1,1’-biphenyl]-3-carboxylic acid is unique due to the specific positioning of the bromine, fluorine, and carboxylic acid groups. This unique arrangement imparts distinct chemical properties, making it suitable for specialized applications in pharmaceuticals and materials science .
Propriétés
Formule moléculaire |
C13H8BrFO2 |
|---|---|
Poids moléculaire |
295.10 g/mol |
Nom IUPAC |
6-bromo-2-fluoro-3-phenylbenzoic acid |
InChI |
InChI=1S/C13H8BrFO2/c14-10-7-6-9(8-4-2-1-3-5-8)12(15)11(10)13(16)17/h1-7H,(H,16,17) |
Clé InChI |
BJFUFZCCHYNEDK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=C(C=C2)Br)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid;hydrochloride](/img/structure/B14031618.png)


![Tert-Butyl 2-(5-(Ethoxycarbonyl)Imidazo[1,2-A]Pyridin-2-Yl)Morpholine-4-Carboxylate](/img/structure/B14031640.png)



